- Catalytic polymer-supported potassium thiophenolate in methanol as a method for the removal of ester, amide, and thioacetate protecting groups, Synlett, 2004, (4), 675-678
Cas no 90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde)
90734-97-7 structure
Product Name:4-Methoxy-1H-indole-3-carbaldehyde
كاس عدد:90734-97-7
وسط:C10H9NO2
ميغاواط:175.183962583542
MDL:MFCD00152191
CID:61441
PubChem ID:146229
Update Time:2025-08-26
4-Methoxy-1H-indole-3-carbaldehyde الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 3-Formyl-4-methoxyindole
- 4-methoxy-1H-indole-3-carbaldehyde
- 4-Methoxy-3-indolecarboxaldehyde
- 4-Methoxyindole-3-carboxaldehyde
- 4-Methoxy-1H-indole-3-carboxaldehyde
- 4-Methoxyindole-3-aldehyde
- 1H-Indole-3-carboxaldehyde, 4-methoxy-
- 4-METHOXYINDOLE-3-CARBALDEHYDE
- Q63393178
- PubChem7687
- 3-Formyl-4-methoxy-1H-indole
- GDVCEQRAPMIJBG-UHFFFAOYSA-N
- CL3466
- STK360767
- WT81906
- VI30438
- AB04048
- 4-METHOXY-3-INDOLECARBOXAL
- 4-Methoxy-1H-indole-3-carboxaldehyde (ACI)
- 90734-97-7
- 4-methoxyindole-3-carboxaldehyde, AldrichCPR
- EN300-96751
- AC-23274
- CS-0141833
- M-3488
- CHEBI:181462
- AS-45961
- MFCD00152191
- Z3225948898
- AKOS005258813
- SY056970
- DTXSID50238250
- SCHEMBL1337138
- 4-Methoxy-1H-indole-3-carbaldehyde
-
- MDL: MFCD00152191
- نواة داخلي: 1S/C10H9NO2/c1-13-9-4-2-3-8-10(9)7(6-12)5-11-8/h2-6,11H,1H3
- مفتاح Inchi: GDVCEQRAPMIJBG-UHFFFAOYSA-N
- ابتسامات: O=CC1C2C(=CC=CC=2OC)NC=1
حساب السمة
- نوعية دقيقة: 175.06300
- النظائر كتلة واحدة: 175.063329
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 13
- تدوير ملزمة العد: 2
- تعقيدات: 195
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 42.1
- إكسلوغ 3: 1.5
الخصائص التجريبية
- اللون / الشكل: Solid
- كثيف: 1.273
- نقطة الغليان: 375.2 ℃ at 760 mmHg
- نقطة الوميض: 180.7 °C
- انكسار: 1.679
- بسا: 42.09000
- لوغب: 1.98900
4-Methoxy-1H-indole-3-carbaldehyde أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302
- تحذير: P264;P270;P301+P312;P330;P501
- رمز الفئة الخطرة: 22
-
تحديد البضائع الخطرة:
- ظروف التخزين:-20 °C
4-Methoxy-1H-indole-3-carbaldehyde بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Methoxy-1H-indole-3-carbaldehyde الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| AstaTech | CL3466-1/G |
4-METHOXY-1H-INDOLE-3-CARBALDEHYDE |
90734-97-7 | 95% | 1g |
$127 | 2023-09-15 | |
| AstaTech | CL3466-5/G |
4-METHOXY-1H-INDOLE-3-CARBALDEHYDE |
90734-97-7 | 95% | 5g |
$380 | 2023-09-15 | |
| Fluorochem | 092256-1g |
3-Formyl-4-methoxyindole |
90734-97-7 | 95% | 1g |
£71.00 | 2022-03-01 | |
| Fluorochem | 092256-5g |
3-Formyl-4-methoxyindole |
90734-97-7 | 95% | 5g |
£329.00 | 2022-03-01 | |
| Alichem | A199000301-10g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 98% | 10g |
$461.30 | 2023-08-31 | |
| Alichem | A199000301-25g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 98% | 25g |
$845.51 | 2023-08-31 | |
| Matrix Scientific | 121395-5g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 5g |
$320.00 | 2023-09-09 | ||
| Matrix Scientific | 121395-25g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 25g |
$1040.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004557-100MG |
4-methoxyindole-3-carboxaldehyde |
90734-97-7 | 100mg |
¥952.83 | 2023-11-13 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M906456-1g |
4-Methoxyindole-3-carboxaldehyde |
90734-97-7 | 95% | 1g |
1,177.20 | 2021-05-17 |
4-Methoxy-1H-indole-3-carbaldehyde طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Benzenethiol, potassium salt (1:1) Solvents: Methanol , Tetrahydrofuran ; overnight, 40 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium hydroxide , Water , Phosphorus oxychloride
المراجع
- Studies towards the total synthesis of (-)mitragynine using solid-supported reagents, 2003, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Diphosphoryl chloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → reflux
المراجع
- Effects of Indole Fatty Alcohols on the Differentiation of Neural Stem Cell Derived Neurospheres, Journal of Medicinal Chemistry, 2004, 47(25), 6270-6282
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride
المراجع
- First electrophilic substitution of 4-methoxyindole with triethyl orthoformate as an a1-synthon, Monatshefte fuer Chemie, 1990, 121(1), 77-80
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified
1.2 Solvents: Dimethylformamide ; 1 h, reflux
1.3 1 h, reflux; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, reflux; basified
المراجع
- Discovery of a New Class of Potential Multifunctional Atypical Antipsychotic Agents Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors: Design, Synthesis, and Effects on Behavior, Journal of Medicinal Chemistry, 2009, 52(1), 151-169
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; rt
المراجع
- Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo, Journal of Medicinal Chemistry, 2016, 59(11), 5264-5283
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 8 h, rt
المراجع
- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
المراجع
- Preparation and reactions of 4-, 5-, and 6-methoxy-substituted 3-lithioindoles and 3-indolylzinc derivatives, Synthesis, 2001, (2), 267-275
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride
المراجع
- The Total Synthesis of Argyrin B, 2002, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Cuprous iodide
المراجع
- The chemistry of indoles. Part XXII. A practical one pot synthesis of 4-alkoxy-3-formylindoles, Heterocycles, 1984, 22(4), 797-801
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Chlorosuccinimide , Triphenylphosphine Solvents: Tetrahydrofuran ; rt; 30 min, rt
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ; 1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 1 h, reflux
1.3 1 h, reflux; reflux → rt
1.4 Solvents: Water ; 1 h, reflux; cooled
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
المراجع
- Total syntheses of mitragynine, paynantheine and speciogynine via an enantioselective thiourea-catalysed Pictet-Spengler reaction, Chemical Communications (Cambridge, 2012, 48(100), 12243-12245
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , 1,2-Diiodoethane , Water ; 2 h, 80 °C
المراجع
- Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N -Dimethylformamide, Synlett, 2022, 33(3), 259-263
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Trichloroisocyanuric acid ; 4.0 h, 60 - 70 °C
المراجع
- Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles, Chemical Data Collections, 2020, 28,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0.5 h, 0 °C; 1 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 5 min, reflux
المراجع
- Development of a Highly Potent D2/D3 Agonist and a Partial Agonist from Structure-Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Implication in the Treatment of Parkinson's Disease, Journal of Medicinal Chemistry, 2015, 58(23), 9179-9195
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, thallium(1+) salt (1:1) Solvents: Trifluoroacetic acid ; 3 h, 30 °C
1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt
1.3 3 h, 100 - 110 °C
1.2 Reagents: Iodine , Cuprous iodide Solvents: Dimethylformamide ; 1 h, rt
1.3 3 h, 100 - 110 °C
المراجع
- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles are, Phytochemistry (Elsevier), 2011, 72(18), 2308-2316
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9
المراجع
- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues, Organic & Biomolecular Chemistry, 2014, 12(48), 9764-9768
4-Methoxy-1H-indole-3-carbaldehyde Raw materials
- 1H-Indole-3-carboxaldehyde, 1-(2,2-dimethyl-1-oxopropyl)-4-methoxy-
- 4-methoxy-1H-indole
- 3-Formyl-4-methoxy-1-(triisopropylsilyl)indole
- 4-iodo-1H-indole-3-carbaldehyde
- Indole-3-carboxaldehyde
4-Methoxy-1H-indole-3-carbaldehyde Preparation Products
4-Methoxy-1H-indole-3-carbaldehyde الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
رقم الطلب:A10813
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 19:11
الأسعار ($):292.0
بريد إلكتروني:sales@amadischem.com
4-Methoxy-1H-indole-3-carbaldehyde الوثائق ذات الصلة
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
90734-97-7 (4-Methoxy-1H-indole-3-carbaldehyde) منتجات ذات صلة
- 203937-50-2(4-Methoxy-1H-indole-3-carboxylic acid)
- 81779-27-3(4-Hydroxy-1H-indole-3-carbaldehyde)
- 389628-49-3(1H-Indole-7-carboxaldehyde,4-methoxy-)
- 309976-22-5(1H-Indole-7-carboxaldehyde,5-methoxy-)
- 169789-47-3(5-Ethoxy-1H-indole-3-carbaldehyde)
- 10601-19-1(5-Methoxy-1H-indole-3-carbaldehyde)
- 142769-27-5(5,6-dimethoxy-1H-indole-3-carbaldehyde)
- 70555-46-3(6-Methoxy-1H-indole-3-carbaldehyde)
- 7042-71-9(4-(benzyloxy)-1H-indole-3-carbaldehyde)
- 154810-58-9(1H-Indole-3-carboxaldehyde,4,5-dimethoxy-)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:90734-97-7)4-Methoxy-1H-indole-3-carbaldehyde
نقاء:99%
كمية:5g
الأسعار ($):292.0